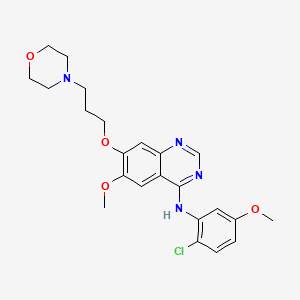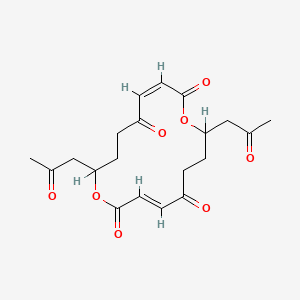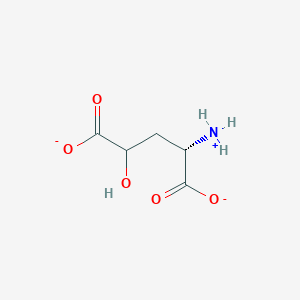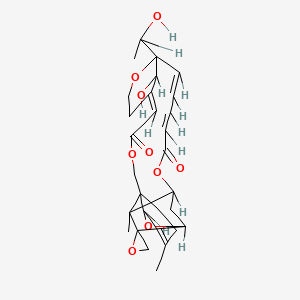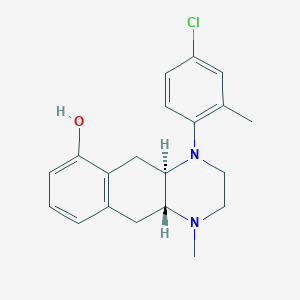
Sdz-psd-958
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDZ-PSD-958 is a novel benzo[g]quinoxaline derivative that exhibits the properties of a potent orally active selective dopamine D1 receptor antagonist. It has high affinity for dopamine D1-like receptors (D1, D5) and is significantly less active at dopamine D2-like receptors (D2, D4) . This compound has shown potential limbic selectivity, making it a promising candidate for various neurological and psychiatric applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for SDZ-PSD-958 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SDZ-PSD-958 primarily undergoes reactions typical of benzo[g]quinoxaline derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted benzo[g]quinoxaline compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study the properties and reactions of benzo[g]quinoxaline derivatives.
Biology: Investigated for its effects on dopamine receptors and its potential role in modulating neurological functions.
Medicine: Explored as a potential therapeutic agent for treating psychiatric and neurological disorders, including schizophrenia and Parkinson’s disease.
Industry: Potential applications in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
SDZ-PSD-958 exerts its effects by selectively antagonizing dopamine D1-like receptors (D1, D5). This inhibition prevents the activation of these receptors by dopamine, thereby modulating dopaminergic signaling pathways. The compound has shown a preference for inhibiting responses mediated by dopamine systems innervating the limbic system, which is associated with emotional and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
SCH23390: A selective dopamine D1 receptor antagonist with similar properties but different chemical structure.
NNC-112: Another selective dopamine D1 receptor antagonist with high affinity for D1 receptors.
Raclopride: A selective dopamine D2 receptor antagonist used for comparison in studies
Uniqueness
SDZ-PSD-958 is unique due to its high selectivity for dopamine D1-like receptors and its potential limbic selectivity. Unlike other dopamine receptor antagonists, it does not induce catalepsy and only weakly inhibits apomorphine-induced stereotyped gnawing in rats, suggesting a more targeted effect on limbic dopamine systems .
Properties
Molecular Formula |
C20H23ClN2O |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
(4aR,10aR)-4-(4-chloro-2-methylphenyl)-1-methyl-2,3,4a,5,10,10a-hexahydrobenzo[g]quinoxalin-6-ol |
InChI |
InChI=1S/C20H23ClN2O/c1-13-10-15(21)6-7-17(13)23-9-8-22(2)18-11-14-4-3-5-20(24)16(14)12-19(18)23/h3-7,10,18-19,24H,8-9,11-12H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
VCFAZLUWIBQVRD-RTBURBONSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N2CCN([C@H]3[C@H]2CC4=C(C3)C=CC=C4O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCN(C3C2CC4=C(C3)C=CC=C4O)C |
Synonyms |
1,2,3,4,4a,5,10,10a-octahydro-4-(4-chloro-2-methylphenyl)-1-methylbenzo(g)quinoxaline-6-ol SDZ PSD 958 SDZ-PSD-958 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



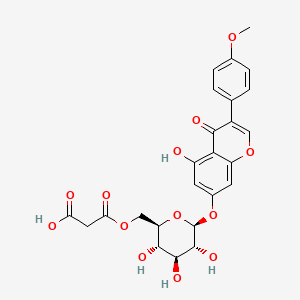
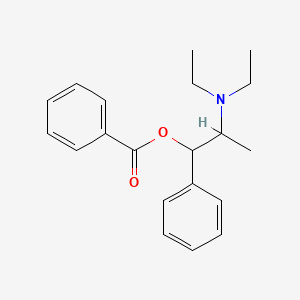


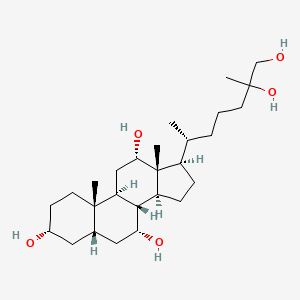


![(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1242718.png)
